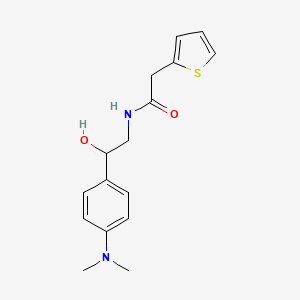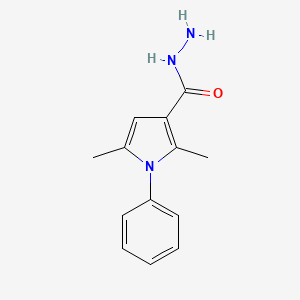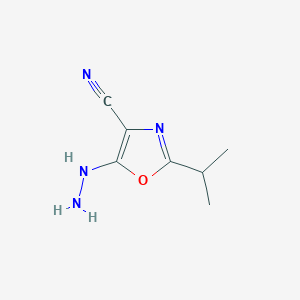![molecular formula C21H23N5O4 B3013640 methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887456-44-2](/img/structure/B3013640.png)
methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a methyl ester of a purine derivative. Purines are a group of organic compounds that include adenine and guanine, two of the four bases in DNA. The presence of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl group suggests that this compound may have biological activity, as purine derivatives often do .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is a fused ring structure that includes four nitrogen atoms . The presence of the ester group would add additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ester group might make it more polar and therefore more soluble in polar solvents . The presence of the phenyl groups could contribute to its UV/Vis absorption properties .Scientific Research Applications
Pharmaceutical Drug Development
The structural complexity and presence of multiple functional groups in this compound suggest its potential as a precursor in the synthesis of pharmaceutical drugs. Compounds with similar structures have been used in the development of medications for various diseases due to their ability to interact with biological targets .
Agricultural Chemical Synthesis
Given the presence of a dimethylphenyl group, this compound could serve as an intermediate in the synthesis of agricultural chemicals such as pesticides and herbicides. The dimethylphenyl moiety is a common feature in molecules designed to disrupt biological pathways in pests .
Organic Light-Emitting Diodes (OLEDs)
Compounds containing imidazo[2,1-f]purin structures may exhibit photoluminescent properties, making them candidates for use in OLEDs. These materials are crucial for the development of energy-efficient display and lighting technologies .
Material Science
The robust structure of this compound could be explored for the development of new materials with specific mechanical properties. Its potential applications might include the creation of novel polymers or coatings with enhanced durability .
Catalysis
The compound’s molecular framework might be utilized in catalytic processes. For example, it could act as a ligand in transition metal complexes, which are often used as catalysts in organic synthesis to increase reaction efficiency and selectivity .
Biomedical Research
In biomedical research, such molecules can be tagged with radioactive isotopes or fluorescent markers to study biological processes, track the distribution of drugs within the body, or develop diagnostic imaging agents .
Nanotechnology
The unique structure of this compound could be instrumental in the field of nanotechnology, particularly in the design and synthesis of nanoscale devices or sensors that require precise molecular recognition capabilities .
Chemical Education
Lastly, due to its structural complexity, this compound could serve as an excellent case study in chemical education, helping students understand advanced concepts in organic chemistry and molecular design .
Future Directions
properties
IUPAC Name |
methyl 2-[6-(3,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-11-7-12(2)9-15(8-11)25-13(3)14(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)10-16(27)30-6/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKCKNKRNJRZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)



![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)